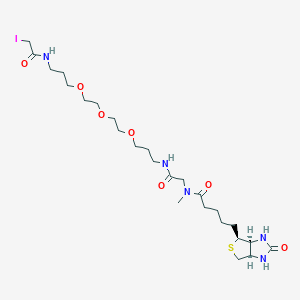
N'-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. Its unique structure allows it to interact with biological molecules, making it valuable in biochemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide typically involves multiple steps, starting with the preparation of the trioxatridecanyl chain. This chain is then functionalized with an iodoacetamido group through a nucleophilic substitution reaction. The final step involves coupling the functionalized chain with biotinylglycinamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biotinylglycinamide moiety.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce smaller fragments of the original compound.
Applications De Recherche Scientifique
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide has a wide range of applications in scientific research:
Biochemistry: It is used as a labeling reagent for proteins and nucleic acids, allowing for the study of biomolecular interactions.
Cell Biology: The compound can be used to track cellular processes and protein localization through biotin-streptavidin interactions.
Industry: The compound is used in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide involves its ability to form covalent bonds with target biomolecules. The iodoacetamido group reacts with thiol groups on proteins, forming stable thioether bonds. This covalent modification can alter the function or localization of the target protein, allowing researchers to study its role in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)biotinylamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methylglycinamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-biotinylglycinamide
Uniqueness
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is unique due to its combination of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. This unique structure allows it to interact with a wide range of biomolecules, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H44IN5O7S |
|---|---|
Poids moléculaire |
685.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[2-[2-[3-[(2-iodoacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylpentanamide |
InChI |
InChI=1S/C25H44IN5O7S/c1-31(23(34)7-3-2-6-20-24-19(18-39-20)29-25(35)30-24)17-22(33)28-9-5-11-37-13-15-38-14-12-36-10-4-8-27-21(32)16-26/h19-20,24H,2-18H2,1H3,(H,27,32)(H,28,33)(H2,29,30,35)/t19-,20-,24-/m0/s1 |
Clé InChI |
QCCPLGMDBLUCGS-SKPFHBQLSA-N |
SMILES isomérique |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


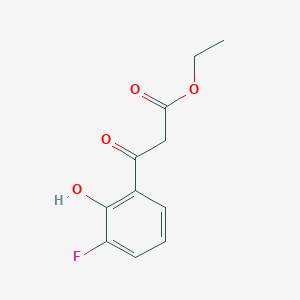
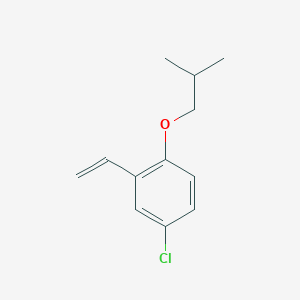
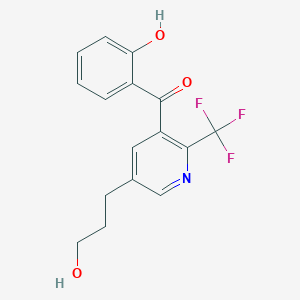
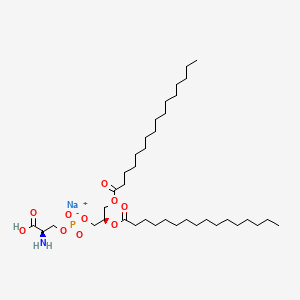
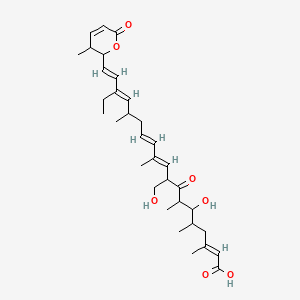
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
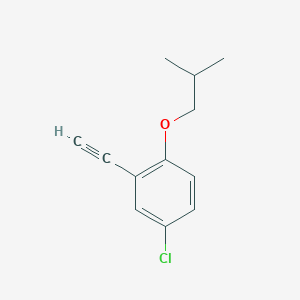
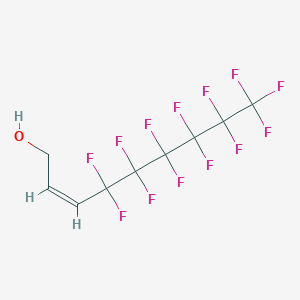
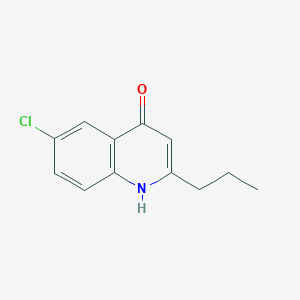

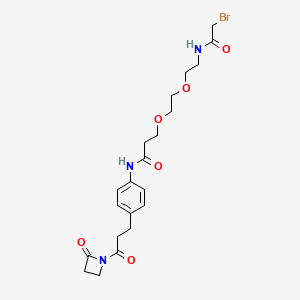
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
